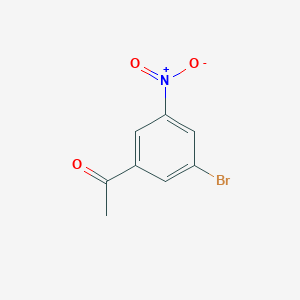

1-(3-Bromo-5-nitrophenyl)ethanone

Description

Contextualizing 1-(3-Bromo-5-nitrophenyl)ethanone within Substituted Acetophenones

This compound, with the chemical formula C8H6BrNO3, belongs to the class of compounds known as substituted acetophenones. ontosight.ainih.gov Acetophenones are aromatic ketones consisting of an acetyl group (a two-carbon chain with a carbonyl group) attached to a benzene (B151609) ring. The "substituted" designation indicates that one or more hydrogen atoms on the benzene ring have been replaced by other atoms or functional groups. In this specific molecule, the benzene ring is substituted with a bromine atom at the 3-position and a nitro group at the 5-position relative to the acetyl group. ontosight.ai

The presence and positioning of the bromo and nitro groups on the phenyl ring significantly influence the chemical properties of the acetophenone (B1666503) core. Both the bromine atom and the nitro group are electron-withdrawing groups, which impacts the electron density of the aromatic ring and the reactivity of the acetyl group. This trifunctional nature—possessing a ketone, a bromine atom, and a nitro group—provides multiple reactive sites for further chemical transformations.

Significance of Brominated and Nitrated Aromatic Ketones in Organic Synthesis

Brominated and nitrated aromatic ketones are highly valuable synthons in organic synthesis. google.comsci-hub.se The bromine atom serves as a versatile handle for a variety of chemical reactions. It can be readily displaced by nucleophiles or participate in cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form new carbon-carbon or carbon-heteroatom bonds. The α-bromination of aryl carbonyl compounds is a particularly important transformation, yielding precursors for many synthetic pathways. tandfonline.com

The nitro group is also a key functional group in organic synthesis. scispace.com It can be easily reduced to an amino group, which is a fundamental component of many pharmaceuticals and other biologically active molecules. The nitro group itself can also direct further substitution reactions on the aromatic ring and participate in various cycloaddition and condensation reactions. The presence of both bromo and nitro functionalities on an aromatic ketone creates a powerful building block for the construction of complex molecular architectures. mdpi.com

Overview of Research Trajectories for this compound and Related Compounds

Research involving this compound and its analogs has been diverse, spanning several areas of chemical science. A significant focus has been on its use as a starting material for the synthesis of novel heterocyclic compounds, which are often investigated for their potential biological activities. rasayanjournal.co.in For instance, the ketone functionality can be a site for condensation reactions to form imines or hydrazones, while the bromo and nitro groups can be manipulated to create fused ring systems. rasayanjournal.co.innih.gov

Studies have explored the reactivity of this compound in various synthetic transformations. For example, the reduction of the nitro group to an amine, followed by further reactions, is a common strategy to access a range of substituted anilines. ijres.org Additionally, the bromine atom can be utilized in palladium-catalyzed cross-coupling reactions to introduce new substituents onto the aromatic ring. These research efforts highlight the versatility of this compound as a scaffold for generating molecular diversity.

Below are some of the key properties of this compound:

| Property | Value |

| Molecular Formula | C8H6BrNO3 |

| Molecular Weight | 244.04 g/mol |

| CAS Number | 127413-59-6 |

| IUPAC Name | This compound |

A summary of key identifiers and properties for this compound. ontosight.ainih.govchemicalbook.com

The following table lists some related substituted acetophenone compounds and their applications in research:

| Compound Name | Key Features | Research Application Areas |

| 1-(4-Bromo-3-nitrophenyl)ethanone | Bromo and nitro substituents | Synthesis of pharmaceuticals and materials science. cymitquimica.com |

| 1-(2-Fluoro-5-nitrophenyl)ethanone | Fluoro and nitro substituents | Intermediate in the synthesis of imidazo[1,2-a]pyridine (B132010) analogues. ijres.org |

| Thiosemicarbazone p-Substituted Acetophenone Derivatives | Varied p-substituents (H, F, Cl, Me, NO2) | Investigated for their capacity to induce mitochondrial permeability and cell death. nih.gov |

| Hydroxy Acetophenones | Hydroxy and other substituents | Used in Claisen-Schmidt condensation to form benzylidene acetophenones (chalcones). researchpublish.com |

A table showcasing related substituted acetophenones and their research contexts.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromo-5-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO3/c1-5(11)6-2-7(9)4-8(3-6)10(12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMNMBNPBERMCLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC(=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00155564 | |

| Record name | Ethanone, 1-(3-bromo-5-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00155564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127413-59-6 | |

| Record name | Ethanone, 1-(3-bromo-5-nitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127413596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(3-bromo-5-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00155564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Route Design for 1 3 Bromo 5 Nitrophenyl Ethanone

Direct Synthetic Pathways to 1-(3-Bromo-5-nitrophenyl)ethanone

Directly synthesizing this compound from simpler precursors like benzene (B151609) or acetophenone (B1666503) in a single or few steps is exceptionally challenging. This difficulty arises from the complex interplay of the directing effects of the functional groups involved in electrophilic aromatic substitution (EAS).

Regioselective Functionalization Approaches

Achieving the specific 1,3,5-substitution pattern requires careful control over the regioselectivity of three separate electrophilic substitutions: acylation, nitration, and bromination. The directing effects of these groups are as follows:

Acetyl Group (-COCH₃): A moderately deactivating group that directs incoming electrophiles to the meta position. oneonta.edu

Nitro Group (-NO₂): A strongly deactivating group that is also a meta-director. oneonta.edulibretexts.org

Bromo Group (-Br): A weakly deactivating group that directs incoming electrophiles to the ortho and para positions. oneonta.edumasterorganicchemistry.com

A direct approach, for instance, starting with acetophenone, would first involve nitration. The acetyl group directs the nitro group to the 3-position, yielding 3-nitroacetophenone. However, a subsequent direct bromination of acetophenone would be directed by the acetyl group to the meta position, but bromination of benzene itself is an ortho, para directing process. The simultaneous introduction of all three groups, or their sequential addition without a carefully planned strategy, would inevitably lead to a mixture of isomers, making such a direct pathway synthetically unviable for producing a pure target compound. The deactivation of the aromatic ring by the acetyl and nitro groups further complicates subsequent substitutions, often requiring harsh reaction conditions. wikipedia.orgijrar.org

Catalytic Systems in Ethanone (B97240) Synthesis

Catalytic systems, typically involving Lewis acids like aluminum chloride (AlCl₃) or iron(III) bromide (FeBr₃), are fundamental to electrophilic aromatic substitution reactions such as Friedel-Crafts acylation and halogenation. wikipedia.orgmasterorganicchemistry.com In a hypothetical direct synthesis, a Lewis acid would be required to generate the acylium ion (CH₃CO⁺) for acylation or to polarize the bromine molecule for bromination.

However, Friedel-Crafts reactions have significant limitations, particularly on strongly deactivated aromatic rings. libretexts.orglibretexts.org An aromatic ring substituted with a nitro group is generally too electron-poor to undergo Friedel-Crafts acylation or alkylation. libretexts.org Therefore, attempting to introduce the acetyl group onto a bromonitrobenzene precursor is often not feasible. This limitation underscores why precursor-based routes, where the acetyl group is introduced early or formed from another functional group on a less deactivated ring, are strategically preferred.

Precursor-Based Synthesis of this compound

Given the challenges of direct synthesis, precursor-based strategies are the most effective and widely employed methods for preparing this compound. These routes involve the sequential and strategic introduction of functional groups onto a starting molecule, leveraging established directing effects to ensure the correct regiochemistry.

Nitration and Bromination Strategies on Acetophenone Derivatives

A highly logical and efficient route begins with acetophenone and proceeds through a two-step electrophilic substitution process.

Nitration of Acetophenone: The first step is the nitration of acetophenone. The acetyl group is a meta-director, guiding the incoming electrophile to the 3-position. This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures (0–5 °C) to afford 3-nitroacetophenone. muni.cz

Bromination of 3-Nitroacetophenone: The subsequent step is the critical regioselective bromination of 3-nitroacetophenone. In this intermediate, both the acetyl group at position 1 and the nitro group at position 3 are meta-directors. The acetyl group directs the incoming bromine to position 5, and the nitro group also directs it to position 5 (meta to its own position). This synergistic directing effect makes the C-5 position the most favorable site for electrophilic attack. A documented procedure involves treating 3-nitroacetophenone with a mixture of bromine and bromine trifluoride in a solvent like Freon 113 at 20°C, which yields the final product, this compound, in high yield. chemicalbook.com

Table 1: Synthesis of this compound via Bromination of 3-Nitroacetophenone

| Step | Starting Material | Reagents | Solvent | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 1 | Acetophenone | Conc. HNO₃, Conc. H₂SO₄ | - | 0-5 °C | 3-Nitroacetophenone | - | muni.cz |

Modification of Halonitrobenzene Precursors for Ethanone Formation

An alternative precursor-based strategy involves starting with an aromatic ring that already contains the bromo and nitro substituents in the desired 1,3,5-arrangement and subsequently introducing the acetyl group.

One such precursor is 3-bromo-5-nitrobenzoic acid. nbinno.com The synthetic challenge then becomes the conversion of the carboxylic acid group into a methyl ketone (acetyl group). This transformation can be achieved through several established methods:

Via Acid Chloride: The carboxylic acid can be converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 3-bromo-5-nitrobenzoyl chloride can then be reacted with an organometallic reagent, such as lithium dimethylcuprate ((CH₃)₂CuLi) or dimethylcadmium (B1197958) ((CH₃)₂Cd), to form the ketone.

Weinreb Ketone Synthesis: A milder and more controlled method involves converting the carboxylic acid to a Weinreb amide. The subsequent reaction of this amide with an organolithium or Grignard reagent (e.g., methylmagnesium bromide) cleanly produces the desired methyl ketone.

This approach avoids the harsh conditions and limitations of Friedel-Crafts acylation on a heavily deactivated ring. organic-chemistry.org Attempting to directly acylate 1-bromo-3-nitrobenzene (B119269) would be unsuccessful due to the strong deactivating effects of the existing substituents. libretexts.org

Optimization of Synthetic Reaction Conditions

The efficiency of any synthetic route depends on the careful optimization of reaction conditions to maximize yield and purity while minimizing reaction time and by-product formation. For the synthesis of this compound, the bromination of 3-nitroacetophenone is a key step where optimization can have a significant impact.

Key parameters for optimization include the choice of brominating agent, catalyst, solvent, temperature, and reaction time. While a specific method using Br₂/BrF₃ has been reported with high yield chemicalbook.com, exploring other conditions could lead to more cost-effective or environmentally benign processes.

Table 2: Hypothetical Optimization of the Bromination of 3-Nitroacetophenone

| Entry | Brominating Agent | Catalyst / Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Br₂ | FeBr₃ (cat.) | Dichloromethane | 25 | 12 | (Reference) |

| 2 | Br₂ | FeBr₃ (cat.) | Dichloromethane | 40 (reflux) | 6 | (Variable) |

| 3 | N-Bromosuccinimide (NBS) | H₂SO₄ (cat.) | Acetic Acid | 60 | 8 | (Variable) |

| 4 | N-Bromosuccinimide (NBS) | Triflic Acid (cat.) | 1,2-Dichloroethane | 50 | 8 | (Variable) |

This table illustrates a systematic approach to optimization. Studies on the bromination of other acetophenone derivatives have shown that factors like temperature and reaction time are critical; for instance, higher temperatures can increase reaction rates, but prolonged times may lead to by-product formation. nih.govresearchgate.net The choice of brominating agent, from elemental bromine with a Lewis acid to reagents like N-Bromosuccinimide (NBS), can also significantly influence the outcome and selectivity of the reaction on deactivated aromatic systems. researchgate.net

Mechanistic Investigations of Reaction Pathways

The synthesis of this compound typically proceeds via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution involves the introduction of an acyl group onto the aromatic ring. The reaction mechanism, which has been extensively studied for various aromatic compounds, can be elucidated for the specific case of a substituted benzene ring leading to the formation of this compound.

Generation of the Acylium Ion: The first step involves the reaction between an acylating agent, typically acetyl chloride (CH₃COCl) or acetic anhydride (B1165640) ((CH₃CO)₂O), and a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). The Lewis acid coordinates to the halogen of the acetyl chloride, leading to the formation of a highly reactive electrophile, the acylium ion (CH₃CO⁺). This ion is stabilized by resonance.

Reaction: CH₃COCl + AlCl₃ → [CH₃CO]⁺[AlCl₄]⁻

Electrophilic Attack: The electron-rich aromatic ring of 1-bromo-3-nitrobenzene acts as a nucleophile and attacks the electrophilic acylium ion. This attack results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The presence of the electron-withdrawing nitro and bromo groups on the benzene ring deactivates it towards electrophilic attack, making the reaction conditions more stringent than for unsubstituted benzene. The directing effects of these substituents are crucial in determining the position of acylation. The bromo group is an ortho-, para-director, while the nitro group is a meta-director. In 1-bromo-3-nitrobenzene, the positions ortho and para to the bromine are C2, C4, and C6. The positions meta to the nitro group are C2, C4, and C6. Therefore, the incoming electrophile is directed to the C5 position, which is meta to the nitro group and ortho to the bromo group, leading to the desired product.

Deprotonation and Regeneration of Aromaticity: In the final step, a weak base, such as the [AlCl₄]⁻ complex, removes a proton from the carbon atom bearing the newly attached acyl group. This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, although in practice, the catalyst is often consumed due to complexation with the ketone product.

The reaction progress and the formation of intermediates and products can be monitored using various spectroscopic techniques. For instance, in situ Raman and ex situ IR spectroscopy have been employed to study the mechanism of Friedel-Crafts acylations under different conditions, including solvent-free mechanochemical processes researchgate.net. Computational studies, such as Density Functional Theory (DFT), can also provide insights into the reaction pathway, transition states, and the electronic effects of the substituents on the aromatic ring.

| Step | Description | Key Intermediates/Species |

| 1 | Formation of the electrophile | Acylium ion ([CH₃CO]⁺) |

| 2 | Nucleophilic attack by the aromatic ring | Arenium ion (sigma complex) |

| 3 | Restoration of aromaticity | Product: this compound |

Stereochemical Considerations in Related Bromonitro-Ketone Synthesis

While this compound itself is not chiral, the principles of stereochemistry become highly relevant when considering the synthesis of related chiral bromonitro-ketones or subsequent transformations of the ethanone group. The introduction of chirality is a critical aspect in the synthesis of many biologically active molecules.

The prochiral nature of the carbonyl group in ketones like this compound allows for stereoselective reactions at this site. For instance, the reduction of the ketone to a secondary alcohol can lead to the formation of a chiral center. The stereochemical outcome of such a reaction is dependent on the reducing agent and the reaction conditions.

Stereoselective Reduction:

The asymmetric reduction of prochiral ketones is a well-established method for producing chiral alcohols. This can be achieved using chiral reducing agents or through biocatalysis.

Chiral Reducing Agents: Reagents such as those derived from chiral boranes or aluminum hydrides can selectively deliver a hydride to one face of the carbonyl group, leading to an excess of one enantiomer of the resulting alcohol. The steric and electronic properties of the substituents on the aromatic ring, in this case, the bromo and nitro groups, can influence the facial selectivity of the hydride attack.

Biocatalysis: Enzymes, particularly ketoreductases (KREDs), are highly efficient and stereoselective catalysts for the reduction of ketones. The use of whole microbial cells or isolated enzymes can provide access to either the (R)- or (S)-enantiomer of the alcohol with high enantiomeric excess. For example, various fungal and bacterial strains have been shown to stereoselectively reduce substituted acetophenones.

Stereoselective α-Functionalization:

Reactions at the α-carbon of the ketone can also be controlled stereochemically. The formation of an enolate followed by reaction with an electrophile can create a new stereocenter. The use of chiral bases or chiral phase-transfer catalysts can induce asymmetry in these reactions. For instance, the asymmetric bromination of ketones is a known transformation, although controlling the stereochemistry can be challenging.

Synthesis of Chiral γ-Nitro Ketones:

Related synthetic strategies that highlight stereochemical control include the asymmetric Michael addition of nucleophiles to α,β-unsaturated nitro compounds, which can lead to the formation of chiral γ-nitro ketones nih.gov. These methods often employ organocatalysts, such as chiral primary amines, to achieve high enantioselectivity nih.gov. While not directly applicable to the synthesis of this compound, these approaches demonstrate the importance of stereochemical control in the synthesis of molecules containing both nitro and keto functionalities.

| Reaction Type | Method | Potential Chiral Product | Factors Influencing Stereoselectivity |

| Ketone Reduction | Chiral Hydride Reagents | Chiral secondary alcohol | Steric and electronic nature of substituents, nature of the chiral reagent |

| Ketone Reduction | Biocatalysis (e.g., KREDs) | Enantiomerically pure (R)- or (S)-alcohol | Enzyme selectivity, substrate structure |

| α-Alkylation/Halogenation | Chiral Base/Catalyst | α-Substituted chiral ketone | Structure of the chiral auxiliary, reaction conditions |

| Michael Addition | Organocatalysis | Chiral γ-nitro ketone | Catalyst structure, nature of reactants |

The study of stereochemistry in the synthesis and modification of bromonitro-aromatic ketones is crucial for the development of new synthetic methodologies and for accessing enantiomerically pure compounds for various applications, including pharmaceuticals and materials science.

Chemical Reactivity and Derivatization Studies of 1 3 Bromo 5 Nitrophenyl Ethanone

Nucleophilic and Electrophilic Reactivity Profiles

The electronic landscape of 1-(3-bromo-5-nitrophenyl)ethanone is characterized by a general deactivation of the aromatic ring towards electrophilic attack, while simultaneously being activated for nucleophilic substitution. This dual reactivity is a direct consequence of the attached functional groups.

Aromatic Nucleophilic Substitution (SNAr) Reactions

The presence of strong electron-withdrawing groups, such as the nitro group, on an aromatic ring makes it susceptible to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com In this type of reaction, a nucleophile attacks the electron-deficient aromatic ring, leading to the substitution of a leaving group. masterorganicchemistry.com For this compound, both the bromine atom and the nitro group can potentially act as leaving groups.

The outcome of SNAr reactions on similar substrates, like 1-halo-3,5-dinitrobenzenes, is highly dependent on the nature of the nucleophile and the solvent. mathnet.ru For instance, in reactions with some nucleophiles in acetonitrile, only the nitro group is replaced, whereas in other solvents like N-methylpyrrolidone (NMP) or hexamethylphosphoramide (B148902) (HMPA), substitution of the halogen can also occur. mathnet.ruresearchgate.net This highlights the nuanced reactivity of such systems, where subtle changes in reaction conditions can lead to different products. mathnet.ruresearchgate.net

The SNAr mechanism typically proceeds in two steps: addition of the nucleophile to form a resonance-stabilized carbanion (a Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity. masterorganicchemistry.comiscnagpur.ac.in The rate of these reactions is accelerated by the presence of electron-withdrawing groups that can stabilize the negatively charged intermediate. masterorganicchemistry.com The position of these groups relative to the leaving group is crucial, with ortho and para placements leading to faster reactions than meta placement. masterorganicchemistry.com

Electrophilic Aromatic Substitution Pathways

In contrast to its reactivity towards nucleophiles, the benzene (B151609) ring of this compound is strongly deactivated towards electrophilic aromatic substitution (EAS). lkouniv.ac.in The acetyl and nitro groups are powerful deactivating groups, withdrawing electron density from the ring and making it less attractive to electrophiles. lkouniv.ac.in These groups are also meta-directing. lkouniv.ac.in

Common EAS reactions like Friedel-Crafts alkylation and acylation are generally unsuccessful on strongly deactivated benzene derivatives. lkouniv.ac.inmasterorganicchemistry.com The high energy barrier for the formation of the carbocation intermediate, which is destabilized by the electron-withdrawing groups, prevents these reactions from occurring. libretexts.org Other EAS reactions, such as nitration and sulfonation, require harsh conditions to proceed on deactivated rings. masterorganicchemistry.commasterorganicchemistry.com For instance, nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid to generate the highly reactive nitronium ion (NO₂⁺). masterorganicchemistry.com

Reduction Processes and Their Selective Control

The reduction of this compound offers multiple possibilities due to the presence of two reducible functional groups: the nitro group and the carbonyl group of the ethanone (B97240) moiety. The selective reduction of one group in the presence of the other is a key challenge and a valuable synthetic tool.

The nitro group can be reduced to an amino group using various reagents. A common method for the reduction of nitroarenes is the use of sodium dithionite. researchgate.net This reagent has been shown to be effective in the chemoselective reduction of nitro groups in the presence of other reducible functionalities, such as ketones. researchgate.netresearchgate.net Other methods for nitro group reduction include catalytic hydrogenation or the use of metals like zinc in the presence of an acid or ammonium (B1175870) chloride. ijres.org

The carbonyl group of the ethanone can be reduced to a secondary alcohol. Sodium borohydride (B1222165) (NaBH₄) is a common reagent used for the reduction of ketones to alcohols. conicet.gov.ar The selectivity of the reduction can often be controlled by the choice of reducing agent and reaction conditions. For example, milder reducing agents might selectively reduce the ketone without affecting the nitro group, while stronger reducing agents could potentially reduce both functionalities. The stereoselective reduction of similar acetophenone (B1666503) derivatives to chiral alcohols has been achieved using biocatalysts like Galactomyces candidus. conicet.gov.ar

Derivatization Strategies for Advanced Molecular Architectures

The reactivity of this compound makes it a valuable starting material for the synthesis of more complex molecules, particularly heterocyclic compounds and other derivatives resulting from transformations of the carbonyl group.

Formation of Heterocyclic Compounds from this compound

The functional groups on this compound provide handles for the construction of various heterocyclic rings. The α-carbon of the ethanone group can be functionalized, for example, through bromination to yield 2-bromo-1-(3-nitrophenyl)ethanone. nih.gov This α-haloketone is a highly reactive building block for the synthesis of a variety of heterocyclic compounds. nih.gov

For instance, α-haloketones can react with amines and other nucleophiles in cyclization reactions to form imidazoles, pyrroles, and other nitrogen-containing heterocycles. ijres.orgresearchgate.net A study on the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives utilized a similar α-bromoketone, which was cyclized with a substituted pyridine-2-amine. ijres.org The resulting nitro-substituted heterocycle could then be further modified, for example, by reducing the nitro group to an amine, which can then be used in subsequent coupling reactions. ijres.org The synthesis of various heterocyclic compounds often involves the initial formation of a chalcone (B49325) intermediate, which can then undergo cyclization with reagents like hydrazine (B178648) to form pyrazolines. researchgate.net The versatility of nitroalkenes in the synthesis of a wide range of O, N, and S-heterocycles through reactions like Michael addition and cycloaddition has also been extensively reviewed. researchgate.net

Carbonyl Group Transformations in this compound

The carbonyl group of this compound is a key site for a variety of chemical transformations beyond simple reduction. The α-carbon to the carbonyl is acidic and can be deprotonated to form an enolate, which can then react with various electrophiles. A significant reaction is the α-bromination of the carbonyl compound, often achieved using reagents like N-bromosuccinimide (NBS), to produce α-haloketones. arabjchem.org These intermediates are valuable in organic synthesis. nih.gov

The carbonyl group itself can undergo nucleophilic addition reactions. For example, it can react with organometallic reagents like Grignard reagents or organolithium compounds to form tertiary alcohols. It can also be converted into other functional groups. For instance, reaction with amines can lead to the formation of imines or enamines, and reaction with hydroxylamine (B1172632) can form oximes. These transformations allow for the introduction of new functionalities and the construction of more complex molecular scaffolds.

Halogen Atom Reactivity in Further Coupling Reactions

The this compound molecule serves as a versatile substrate for a variety of palladium-catalyzed cross-coupling reactions, primarily due to the reactivity of its carbon-bromine (C-Br) bond. The aromatic ring is rendered electron-deficient by the presence of both a nitro group and an acetyl group, which enhances the susceptibility of the brominated carbon to oxidative addition by a palladium(0) catalyst, a crucial initial step in many coupling cycles. wikipedia.orglibretexts.org This inherent reactivity allows for the strategic formation of new carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of a diverse array of more complex molecular architectures.

Several key cross-coupling reactions can be employed to functionalize the this compound core:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as an arylboronic acid, in the presence of a palladium catalyst and a base. It is a powerful method for forming biaryl structures. For related bromoacetophenones, this reaction has been shown to proceed effectively. researchgate.net

Heck Reaction: The Heck reaction facilitates the arylation of alkenes. mdpi.com this compound can be coupled with various olefins to introduce alkenyl substituents onto the aromatic ring, a transformation that has been successfully applied to other bromochromones and bromoindazoles. researchgate.netbeilstein-journals.org

Sonogashira Coupling: This method is used to form carbon-carbon bonds between aryl halides and terminal alkynes. organic-chemistry.org It requires a palladium catalyst, often with a copper(I) co-catalyst, and an amine base. This reaction would introduce an alkynyl moiety at the 3-position of the phenyl ring. The process is widely used for creating aryl acetylenes from aryl halides. thalesnano.com

Buchwald-Hartwig Amination: This reaction is a cornerstone for forming carbon-nitrogen bonds by coupling aryl halides with amines. wikipedia.org It allows for the introduction of primary or secondary amines, or even ammonia (B1221849) equivalents, to the aromatic core, replacing the bromine atom. organic-chemistry.org While nitro groups can sometimes pose challenges, specialized ligand systems have been developed to facilitate the amination of nitroarenes. libretexts.orgnih.gov

The specific conditions for these reactions, including the choice of catalyst, ligand, base, and solvent, are critical for achieving high yields and selectivity. The table below outlines representative conditions for these transformations based on established protocols for similar substrates.

| Coupling Reaction | Coupling Partner | Typical Catalyst/Ligand System | Base | Solvent | Resulting Product Class |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂ / SPhos | K₂CO₃ or K₃PO₄ | Dioxane/H₂O or Toluene | 1-(3-Aryl-5-nitrophenyl)ethanone |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / PPh₃ | Et₃N (Triethylamine) | DMF or NMP | 1-(3-Alkenyl-5-nitrophenyl)ethanone |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N or Piperidine | THF or Toluene | 1-(3-Alkynyl-5-nitrophenyl)ethanone |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃ / XPhos or RuPhos | NaOᵗBu or K₃PO₄ | Toluene or Dioxane | 1-(3-(Dialkylamino)-5-nitrophenyl)ethanone |

Photochemical Transformations and Rearrangement Mechanisms

The photochemistry of this compound is complex, governed by the interplay between its two primary chromophores: the acetophenone and the nitrobenzene (B124822) moieties. Aromatic nitro compounds are known to possess a rich photochemistry, often characterized by efficient nonradiative deactivation pathways. optica.org The presence of the carbonyl group and the nitro group dictates the potential for several light-induced transformations.

Upon absorption of UV light, aromatic ketones like acetophenone can undergo excitation to a triplet state. For some nitroaromatic compounds, irradiation in the presence of a hydrogen-donating solvent can lead to the reduction of the nitro group. researchgate.netresearchgate.net For instance, the photolysis of p-nitroacetophenone in 2-propanol results in its reduction to p-hydroxyaminoacetophenone and subsequently to p-aminoacetophenone. researchgate.net A similar photoreduction pathway could be anticipated for the 3-bromo-5-nitro isomer.

Another significant photochemical process for nitroaromatic compounds involves rearrangement. The specific mechanism can depend on the molecular structure and the reaction environment. nih.gov For some sterically hindered nitrobenzenes, irradiation can induce a nitro-nitrite rearrangement, followed by transformation into other products. researchgate.netnih.gov While this compound is not significantly hindered, the excited state of the nitro group is a powerful oxidant and can participate in various reactions.

The most common photochemical reaction for ortho-nitroaryl ketones involves intramolecular hydrogen abstraction from the adjacent alkyl side chain by the excited nitro group. However, in this meta-substituted compound, such a direct intramolecular abstraction from the acetyl group is geometrically unfavorable. Therefore, intermolecular reactions or photoreduction of the nitro group are more probable pathways. researchgate.netvapourtec.com Furthermore, deoxygenation of the nitro group to form highly reactive aryl nitrenes is a known photochemical reaction when conducted in the presence of reagents like triethyl phosphite (B83602). acs.org

The table below summarizes potential photochemical transformations for this compound based on known reactions of related nitroaromatic compounds.

| Photochemical Pathway | Key Intermediate/State | Reaction Conditions | Potential Product(s) | Reference Mechanism |

|---|---|---|---|---|

| Photoreduction of Nitro Group | Triplet excited state (n,π*) | UV irradiation in H-donor solvent (e.g., Isopropanol) | 1-(3-Bromo-5-aminophenyl)ethanone, 1-(3-Bromo-5-hydroxylaminophenyl)ethanone | Photoreduction of p-nitroacetophenone researchgate.net |

| Nitro-Nitrite Rearrangement | Excited nitro group | UV irradiation, aprotic solvent | 3-Bromo-5-nitrosophenacyl nitrite | Rearrangement of perpendicular Nitro-PAHs nih.gov |

| Photosensitized Oxygen Activation | Triplet excited state | UV irradiation in presence of O₂ | Oxidized products via singlet oxygen | PNAP photosensitization studies nih.gov |

| Photochemical Deoxygenation | Aryl nitrene | UV irradiation in P(OEt)₃ | Products derived from nitrene insertion/abstraction | Deoxygenation in triethyl phosphite acs.org |

Advanced Spectroscopic and Structural Elucidation in Research of 1 3 Bromo 5 Nitrophenyl Ethanone

Vibrational Spectroscopy for Molecular Characterization

Fourier Transform Infrared (FT-IR) Spectroscopy Applications

FT-IR spectroscopy is instrumental in identifying the characteristic functional groups within the 1-(3-Bromo-5-nitrophenyl)ethanone molecule. The presence of a strong absorption band around 1700 cm⁻¹ is a clear indicator of the carbonyl (C=O) stretching vibration of the ethanone (B97240) group. Additionally, characteristic vibrations corresponding to the nitro (NO₂) group are typically observed in the region of 1520 cm⁻¹. The aromatic nature of the phenyl ring is confirmed by C-H stretching vibrations appearing above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ range. The carbon-bromine (C-Br) bond also exhibits a characteristic absorption in the lower frequency region of the spectrum.

Table 1: Key FT-IR Spectral Data for This compound and Related Compounds

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Carbonyl (C=O) | Stretch | ~1700 | |

| Nitro (NO₂) | Asymmetric Stretch | ~1520 | |

| Aromatic C-H | Stretch | >3000 | iucr.org |

| Aromatic C=C | Stretch | 1600-1450 | mdpi.com |

| C-Br | Stretch | <700 |

Raman Spectroscopy for In Situ Reaction Monitoring

Raman spectroscopy offers a powerful, non-destructive method for real-time, in-situ monitoring of chemical reactions. acs.orgamericanpharmaceuticalreview.comjasco-global.comresearchgate.net This technique is particularly valuable for tracking the progress of reactions involving this compound, such as its synthesis or subsequent transformations. For instance, during the synthesis, the disappearance of reactant peaks and the simultaneous appearance of product peaks can be continuously monitored. acs.org The high sensitivity of Raman spectroscopy allows for the detection of subtle changes in the reaction mixture, providing insights into reaction kinetics and the formation of any intermediates or byproducts. acs.orgjasco-global.com The distinct Raman shifts for the C-Br, C=O, and NO₂ groups provide clear markers for tracking the conversion of starting materials to the desired product. americanpharmaceuticalreview.com

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is an unparalleled tool for elucidating the precise connectivity and chemical environment of atoms within the this compound molecule.

Proton Nuclear Magnetic Resonance (¹H-NMR) Interpretations

¹H-NMR spectroscopy provides detailed information about the hydrogen atoms in the molecule. The aromatic protons on the phenyl ring of this compound exhibit distinct chemical shifts due to the influence of the electron-withdrawing bromo and nitro substituents. These protons typically appear as multiplets in the downfield region of the spectrum. The methyl protons of the ethanone group (CH₃) characteristically appear as a singlet in the upfield region. The integration of these signals confirms the ratio of protons in different chemical environments.

Table 2: Predicted ¹H-NMR Spectral Data for This compound

| Proton Environment | Multiplicity | Approximate Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic Protons | Multiplet | 7.5 - 8.5 |

| Methyl Protons (CH₃) | Singlet | 2.5 - 2.7 |

Advanced NMR Techniques for Structural Confirmation

Beyond basic ¹H-NMR, a variety of advanced NMR techniques are employed for unambiguous structural confirmation. ipb.ptresearchgate.net Carbon-13 NMR (¹³C-NMR) is used to identify all the unique carbon environments in the molecule, including the carbonyl carbon and the carbons of the aromatic ring. Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for establishing the connectivity between protons and carbons. These advanced methods help to definitively assign all the signals in the ¹H and ¹³C spectra, leaving no ambiguity in the final structural determination.

X-ray Crystallography for Solid-State Structure Determination

Table 3: Crystallographic Data for a Related Compound, 2-Bromo-1-(3-nitrophenyl)ethanone

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| a (Å) | 10.123 (2) | nih.gov |

| b (Å) | 4.7120 (10) | nih.gov |

| c (Å) | 18.234 (4) | nih.gov |

| β (°) | 94.13 (3) | nih.gov |

| V (ų) | 867.3 (3) | nih.gov |

| Z | 4 | nih.gov |

Single-Crystal X-ray Diffraction Studies

The definitive determination of a molecule's three-dimensional structure, including precise bond lengths, bond angles, and solid-state conformation, is achieved through single-crystal X-ray diffraction. This technique provides unequivocal data on the crystal system, space group, and unit cell dimensions.

A review of current scientific literature indicates that a single-crystal X-ray diffraction study for this compound has not been reported. While crystallographic data exists for isomers such as 2-Bromo-1-(3-nitrophenyl)ethanone, the specific arrangement of atoms and crystal packing for this compound remains undetermined. nih.govnih.gov The execution of such a study would be essential for a complete structural characterization and to provide the empirical foundation for understanding its intermolecular interactions in the crystalline state.

Analysis of Intermolecular Interactions (Hydrogen Bonding, Pi-Stacking)

The analysis of non-covalent intermolecular interactions, which govern the molecular packing in a crystal and influence physical properties like melting point and solubility, is critically dependent on data from single-crystal X-ray diffraction. As no such data is currently available for this compound, a definitive experimental analysis of its specific hydrogen bonding and π-stacking interactions is not possible.

However, based on the functional groups present in the molecule, several types of interactions can be predicted. The molecule contains potent hydrogen bond acceptors in the oxygen atoms of the carbonyl group and the nitro group. researchgate.net These could potentially form weak C—H···O hydrogen bonds with aromatic or methyl C-H donors from neighboring molecules. Furthermore, the presence of the substituted phenyl ring introduces the possibility of π-π stacking interactions, which are common in aromatic compounds. nih.gov A detailed understanding and quantification of these interactions for this compound await experimental verification through crystallographic studies.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for confirming the molecular weight and elemental composition of a compound and for deducing its structure through the analysis of fragmentation patterns.

For this compound, high-resolution mass spectrometry provides a precise measurement of its monoisotopic mass, which is a key identifier. nih.gov

Table 1: Molecular Identification Data for this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₆BrNO₃ | nih.gov |

| Molecular Weight | 244.04 g/mol | nih.gov |

A crucial feature in the mass spectrum of this compound is the isotopic signature of bromine. The presence of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (50.69% and 49.31%, respectively) results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost identical intensity. miamioh.edu This characteristic 1:1 doublet is a powerful diagnostic tool for identifying the presence of a single bromine atom in the molecule.

While an experimental mass spectrum detailing the specific fragmentation of this compound is not available in the surveyed literature, predictable fragmentation pathways can be inferred based on the behavior of aromatic ketones, nitro compounds, and organohalides. miamioh.edulibretexts.org The primary fragmentation events would likely involve the cleavage of the weakest bonds and the formation of stable ions.

Expected fragmentation includes:

α-Cleavage: Cleavage of the bond adjacent to the carbonyl group, leading to the loss of a methyl radical (•CH₃) to form the [M-15]⁺ ion, or the loss of an acetyl radical (•COCH₃) to form the [M-43]⁺ ion.

Loss of Nitro Group: Fragmentation involving the nitro group can occur through the loss of a nitro radical (•NO₂) to give the [M-46]⁺ ion or the loss of nitric oxide (•NO) to yield the [M-30]⁺ ion. miamioh.edu

Loss of Halogen: Cleavage of the carbon-bromine bond results in the loss of a bromine radical (•Br), leading to the [M-79/81]⁺ ion. miamioh.edu

Table 2: Predicted Mass Spectrometry Fragments for this compound

| Ion | Lost Fragment | Formula of Ion | Predicted m/z |

|---|---|---|---|

| [M]⁺ | - | [C₈H₆BrNO₃]⁺ | 243/245 |

| [M-15]⁺ | •CH₃ | [C₇H₃BrNO₃]⁺ | 228/230 |

| [M-30]⁺ | •NO | [C₈H₆BrO₂]⁺ | 213/215 |

| [M-43]⁺ | •COCH₃ | [C₆H₃BrNO₂]⁺ | 200/202 |

| [M-46]⁺ | •NO₂ | [C₈H₆BrO]⁺ | 197/199 |

Computational and Theoretical Investigations of 1 3 Bromo 5 Nitrophenyl Ethanone

Density Functional Theory (DFT) Calculations and Quantum Chemical Parameters

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is favored for its balance of accuracy and computational cost. DFT calculations can determine the optimized molecular geometry and a variety of quantum chemical parameters that describe the molecule's electronic characteristics. For a molecule like 1-(3-Bromo-5-nitrophenyl)ethanone, with its combination of an aromatic ring, a ketone group, and strong electron-withdrawing substituents (bromo and nitro groups), DFT provides essential insights into its electronic landscape.

HOMO-LUMO Orbital Analysis and Energy Gap Determination

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. schrodinger.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. semanticscholar.org It also indicates higher polarizability and a greater ability to engage in charge transfer interactions within the molecule. semanticscholar.org For this compound, the presence of the electron-withdrawing nitro and bromo groups is expected to lower the energy of the LUMO significantly, leading to a relatively small energy gap and indicating a high degree of chemical reactivity.

| Parameter | Conceptual Value | Significance |

| EHOMO | Expected to be relatively low | Indicates electron-donating capacity |

| ELUMO | Expected to be very low | Indicates electron-accepting capacity |

| HOMO-LUMO Gap (ΔE) | Expected to be small | Suggests high reactivity and polarizability. semanticscholar.org |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. It helps in identifying the regions that are rich or deficient in electrons, which are crucial for predicting sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP map would likely show strong negative potential around the oxygen atoms of the nitro and carbonyl groups, making them the primary sites for electrophilic interactions. The hydrogen atoms of the methyl group and the aromatic ring would exhibit positive potential. The electron-withdrawing nature of the bromo and nitro substituents would create significant positive potential on the aromatic ring, particularly at the carbon atoms, making the ring susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized "Lewis-like" structures, such as one-center lone pairs and two-center bonds. uni-muenchen.de This method allows for the quantitative analysis of electron delocalization (charge transfer) between filled donor orbitals and empty acceptor orbitals. uni-muenchen.de

The most significant interactions are quantified by the second-order perturbation energy, E(2). A high E(2) value indicates a strong electronic interaction, which contributes to the stability of the molecule. In this compound, NBO analysis would likely reveal strong delocalization effects from the phenyl ring to the nitro and carbonyl groups. It would also detail the hybridization of each atom, providing insight into the geometry and bonding characteristics of the molecule. uni-muenchen.de

Reactivity Indices and Local Reactivity Descriptors

Global and local reactivity descriptors derived from DFT calculations are used to quantify and predict the reactivity of different parts of a molecule.

Fukui Functions and Parr Functions for Reactive Site Identification

Fukui functions are local reactivity descriptors that indicate the change in electron density at a specific point in the molecule when the total number of electrons is changed. They are used to identify the most reactive sites for nucleophilic, electrophilic, and radical attacks. The Parr function is a related concept that helps in predicting regioselectivity in reactions like cycloadditions.

For this compound, calculations of Fukui functions would pinpoint the specific atoms most susceptible to attack. It is expected that the carbonyl carbon and the aromatic carbons bearing the bromo and nitro groups would be identified as primary electrophilic sites, while the oxygen atoms would be the main nucleophilic centers.

Electrophilicity and Nucleophilicity Indices

Given the strongly electron-withdrawing nature of its substituents, this compound is expected to have a high electrophilicity index, classifying it as a strong electrophile. Conversely, its nucleophilicity index would likely be low. These indices are valuable for predicting how the molecule will behave in chemical reactions, particularly in polar processes.

| Index | Conceptual Value | Significance |

| Electronegativity (χ) | High | High tendency to attract electrons. |

| Chemical Hardness (η) | Low to moderate | Correlates with the HOMO-LUMO gap. |

| Electrophilicity Index (ω) | High | Strong electrophile, prone to accept electrons. |

| Nucleophilicity Index (N) | Low | Poor nucleophile, not prone to donate electrons. |

Reaction Mechanism Studies through Potential Energy Surfaces (PES)

In computational chemistry, the Potential Energy Surface (PES) is a foundational concept for understanding chemical reactivity. It provides a multidimensional map of a system's potential energy as a function of its atomic coordinates. longdom.orgwayne.edu By exploring the PES, chemists can identify the most stable forms of molecules (reactants and products), uncover short-lived intermediates, and characterize the high-energy transition states that connect them. This exploration allows for a detailed understanding of a reaction mechanism, predicting the most probable pathways from reactants to products. longdom.orgwayne.edu

The topography of a potential energy surface reveals critical points known as stationary points, where the net force on each atom is zero. These points are classified based on the second derivative of the energy (the Hessian matrix). Minima on the PES correspond to stable or metastable species like reactants, products, and intermediates, and have no imaginary frequencies in their vibrational analysis. Transition states (TS), however, are first-order saddle points, representing the maximum energy point along the minimum energy path between a reactant and a product. researchgate.netrsc.org A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. rsc.org

The study of reaction mechanisms for compounds analogous to this compound, such as other substituted ketones, provides insight into how its reactions could be computationally modeled. For instance, in the BCl₃-promoted chloroboration of carbonyl compounds like 1-(4-nitrophenyl)ethanone and 1-(4-bromophenyl)ethanone, density functional theory (DFT) calculations have been used to map out the PES. rsc.org These studies identify key stationary points, including pre-reaction complexes, zwitterionic intermediates, and the transition states that connect them.

For a hypothetical reaction involving this compound, such as a nucleophilic addition to the carbonyl group, a similar computational approach would be employed. The process would begin with the optimization of the geometries of the reactants. As the nucleophile approaches the carbonyl carbon, the system's energy increases until it reaches the transition state. The structure of this TS would then be located and verified by frequency calculations. Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that the identified transition state correctly connects the reactant and product minima on the PES. rsc.org

Table 1: Characteristics of Stationary Points on a Potential Energy Surface for a Hypothetical Reaction

| Point Type | Description | Number of Imaginary Frequencies | Relative Energy (Illustrative) |

|---|---|---|---|

| Reactants | Starting materials (e.g., this compound and a nucleophile) | 0 | 0.0 kcal/mol |

| Intermediate | A metastable species formed during the reaction (e.g., a tetrahedral intermediate) | 0 | Variable (e.g., +2.2 kcal/mol) |

| Transition State | The energy maximum along the reaction coordinate between two stationary points | 1 | High (e.g., +12.2 kcal/mol) |

| Products | The final, stable molecules formed after the reaction | 0 | Negative (for exothermic reactions) |

This table illustrates the typical characteristics of stationary points. The energy values are based on analogous reactions reported in the literature, such as the chloroboration of substituted acetophenones. rsc.org

The potential energy surface provides the necessary data to evaluate the kinetic and thermodynamic favorability of different reaction pathways. youtube.com Thermodynamics is concerned with the relative stability of the reactants and products, which is determined by the difference in their free energies (ΔG). A negative ΔG indicates a spontaneous reaction. Kinetics, on the other hand, deals with the rate of the reaction, which is governed by the activation energy (Ea)—the energy barrier of the highest transition state that must be overcome. youtube.comkhanacademy.org

A reaction can be under either thermodynamic or kinetic control.

Thermodynamic Control: Occurs under conditions (e.g., higher temperatures, longer reaction times) that allow the reaction to reach equilibrium. The major product will be the most stable one, corresponding to the lowest energy minimum on the PES, regardless of the height of the activation barrier. khanacademy.org

Kinetic Control: Occurs under conditions (e.g., low temperatures, short reaction times) where the reaction is irreversible. The major product will be the one formed fastest, which is the product of the pathway with the lowest activation energy, even if it is not the most stable product. khanacademy.orgyoutube.com

For this compound, a reaction such as nucleophilic aromatic substitution (SNAr) could have multiple possible pathways, for instance, attack at different positions on the aromatic ring. researchgate.netfrontiersin.org A PES analysis would calculate the energy barriers for each potential pathway, revealing which is kinetically preferred.

Table 2: Illustrative Energy Profile for a Competing Reaction Pathway

| Species | Pathway A (Free Energy, kcal/mol) | Pathway B (Free Energy, kcal/mol) |

|---|---|---|

| Reactants | 0.0 | 0.0 |

| Transition State 1 (TS1) | +15.0 | +12.0 |

| Intermediate | +5.0 | +8.0 |

| Transition State 2 (TS2) | +18.0 | +14.0 |

| Product | -10.0 (More Stable) | -5.0 (Less Stable) |

This illustrative data shows that Pathway B is kinetically favored because its highest energy transition state (+14.0 kcal/mol) is lower than that of Pathway A (+18.0 kcal/mol). However, the product of Pathway A is thermodynamically favored as it has a lower final energy (-10.0 kcal/mol).

Nonlinear Optical (NLO) Properties and First-Order Hyperpolarizability

Nonlinear optics (NLO) is a field of study that describes the behavior of light in materials where the dielectric polarization responds nonlinearly to the electric field of the light. acrhem.org This phenomenon is the basis for numerous applications in photonics and optoelectronics, including frequency conversion and optical switching. Organic molecules, particularly those with extended π-conjugated systems substituted with electron-donating (D) and electron-accepting (A) groups (a "push-pull" structure), are of great interest for their potentially large NLO responses. analis.com.my

The NLO response of a molecule is quantified by its hyperpolarizabilities. The first-order hyperpolarizability (β) is a tensor quantity that measures the second-order NLO response. orientjchem.org A large β value is a key indicator of a molecule's potential as an NLO material.

Computational chemistry, primarily using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), is a powerful tool for predicting the NLO properties of molecules. acrhem.orgijcce.ac.ir These calculations can determine the components of the first-order hyperpolarizability tensor, from which the total magnitude (β_tot) is derived. Various functionals, such as B3LYP and long-range corrected functionals like CAM-B3LYP, are employed to provide accurate predictions. mdpi.comresearchgate.net

The molecule this compound possesses strong electron-withdrawing groups, the nitro (-NO₂) group and the bromo (-Br) atom, attached to a π-conjugated phenyl ring. The presence of these substituents significantly influences the electronic distribution and can lead to notable NLO properties. Studies on analogous compounds have shown that nitro and bromo groups can enhance hyperpolarizability. acs.orgnih.gov The combination of these electron-withdrawing groups with the carbonyl group of the ethanone (B97240) moiety creates an intramolecular charge-transfer environment that is conducive to a significant NLO response.

Table 3: Calculated NLO Properties of Analogous Aromatic Compounds

| Compound | Method/Basis Set | Dipole Moment (μ) (Debye) | Polarizability (α) (10⁻²⁴ esu) | First Hyperpolarizability (β) (10⁻³⁰ esu) | Reference |

|---|---|---|---|---|---|

| 3-(4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one | B3LYP/6-311+G(d) | 6.54 | - | - | acrhem.org |

| 4-(4-Bromophenyl)-2-(4-nitrophenyl)-2,3-dihydro-1H-1,5-benzodiazepine | B3LYP/6-311++G(d,p) | 3.55 | 50.15 | 11.23 | nih.gov |

| 3-(naphthalen-1-yl)-1-(4-(phenylethynyl)phenyl)-2-propen-1-one | B3LYP/6-31G(d,p) | 2.93 | 57.52 | 420.51 | analis.com.my |

This table presents computationally derived NLO-related properties for various organic molecules containing structural motifs (nitro groups, bromo groups, aromatic ketones) similar to this compound. This data illustrates the range of values and the computational methods used in such analyses. Direct computational data for this compound is not available in the cited literature.

Applications of 1 3 Bromo 5 Nitrophenyl Ethanone in Advanced Organic Synthesis

Role as a Key Intermediate in Multi-Step Syntheses

1-(3-Bromo-5-nitrophenyl)ethanone serves as a crucial scaffold in multi-step synthetic sequences, allowing for the sequential or chemo-selective manipulation of its functional groups. This strategic approach facilitates the assembly of intricate molecular frameworks that would be challenging to create through more direct methods. The presence of the ketone, bromo, and nitro moieties provides a platform for a diverse range of chemical reactions, positioning it as a pivotal starting material in the synthesis of complex organic molecules.

Building Block for Complex Polyaromatic Systems

While specific examples detailing the use of this compound in the synthesis of complex polyaromatic systems are not extensively documented in the available literature, its structure is well-suited for such applications. The bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. Through sequential cross-coupling reactions, additional aromatic rings can be systematically introduced, leading to the construction of larger, conjugated polyaromatic structures. The ketone and nitro groups can be further modified in subsequent steps to introduce additional complexity and functionality into the final polyaromatic system.

Precursor for Chirally Modified Compounds

Cross-Coupling Reactions Utilizing the Bromine Moiety

The carbon-bromine bond in this compound is a key site for functionalization through various metal-catalyzed cross-coupling reactions. The electron-deficient nature of the aromatic ring, due to the presence of the nitro and acetyl groups, enhances the susceptibility of the C-Br bond to oxidative addition by a palladium(0) catalyst, a critical step in many cross-coupling catalytic cycles.

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. ikm.org.mytcichemicals.comresearchgate.net This reaction typically involves the coupling of an organohalide with an organoboron compound, catalyzed by a palladium complex in the presence of a base. Given its structure, this compound is an excellent candidate for Suzuki-Miyaura coupling reactions. Although specific examples with this exact substrate are not extensively detailed in the provided search results, the general applicability of this reaction to aryl bromides is well-established. ikm.org.mytcichemicals.comresearchgate.net

Below is a representative table of potential Suzuki-Miyaura coupling reactions with this compound:

| Boronic Acid/Ester | Catalyst | Base | Solvent | Expected Product |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 1-(3-Phenyl-5-nitrophenyl)ethanone |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 1-(3-(4-Methoxyphenyl)-5-nitrophenyl)ethanone |

| Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 1-(3-(Thiophen-2-yl)-5-nitrophenyl)ethanone |

Other Metal-Catalyzed Cross-Coupling Strategies

Beyond the Suzuki-Miyaura reaction, the bromine moiety of this compound can participate in a variety of other important metal-catalyzed cross-coupling reactions. These reactions provide access to a diverse range of functionalized derivatives.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. tcichemicals.comorganic-chemistry.orglibretexts.org This reaction would allow for the introduction of vinyl groups onto the aromatic ring of this compound.

Sonogashira Coupling: The Sonogashira coupling is a palladium- and copper-co-catalyzed reaction between an aryl halide and a terminal alkyne, leading to the formation of a carbon-carbon triple bond. organic-chemistry.orgwikipedia.org This would enable the synthesis of arylalkyne derivatives of this compound.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. wikipedia.orglibretexts.orgorganic-chemistry.org This strategy could be employed to synthesize various aniline (B41778) derivatives from this compound.

The following table summarizes these potential cross-coupling strategies:

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

| Heck Reaction | Alkene | Pd(OAc)₂ / PPh₃ | Substituted Alkene |

| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Arylalkyne |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃ / BINAP | Arylamine |

Cycloaddition and Heterocycle Formation

The functional groups present in this compound and its derivatives can serve as components in cycloaddition reactions for the synthesis of various heterocyclic systems. While specific examples directly utilizing this compound are not prominent in the available literature, its potential for such transformations is significant.

For instance, derivatives of the ketone could be converted into dipolarophiles or dienes for Diels-Alder reactions. The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring and is a powerful tool for the construction of cyclic and polycyclic compounds.

Furthermore, the molecule can be a precursor for species that participate in 1,3-dipolar cycloadditions. For example, the nitro group could be reduced to an amine, which could then be transformed into a variety of 1,3-dipoles such as azides or nitrones. These dipoles can then react with dipolarophiles (e.g., alkenes or alkynes) to form five-membered heterocyclic rings. organic-chemistry.org The formation of isoxazole (B147169) and dihydro- and tetrahedron-isoxazole derivatives through the 1,3-dipolar cycloaddition of nitrones is a particularly powerful method for creating up to three new contiguous stereogenic centers in a single step. organic-chemistry.org

Synthesis of Nitrogen-Containing Heterocycles

A prominent application of this compound is as a key starting material for the synthesis of nitrogen-containing heterocyclic compounds, particularly pyrimidines. The synthetic strategy typically involves an initial conversion to a chalcone (B49325) intermediate, which then undergoes cyclocondensation to form the heterocyclic ring.

The first step is a base-catalyzed Claisen-Schmidt condensation between this compound and an appropriate aromatic aldehyde. This reaction forms an α,β-unsaturated ketone, commonly known as a chalcone. The presence of the electron-withdrawing groups on the acetophenone (B1666503) derivative facilitates the deprotonation of the α-carbon, promoting the condensation.

This chalcone intermediate possesses a reactive α,β-unsaturated carbonyl system that is an ideal electrophile for reaction with binucleophiles to form heterocyclic rings. For the synthesis of pyrimidines, the chalcone is reacted with reagents such as guanidine (B92328) hydrochloride or thiourea (B124793) in the presence of a base. The reaction proceeds via a Michael addition of the nucleophile to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration to yield the stable aromatic pyrimidine (B1678525) ring. This method provides a straightforward and efficient route to highly substituted pyrimidines, which are a critical scaffold in medicinal chemistry.

| Reactant 1 | Reactant 2 | Reagent | Product Class |

| This compound | Aromatic Aldehyde | NaOH or KOH | Chalcone |

| Chalcone Intermediate | Guanidine Hydrochloride | Base (e.g., NaOEt) | 2-Aminopyrimidine Derivative |

| Chalcone Intermediate | Thiourea | Base (e.g., NaOEt) | 2-Thioxopyrimidine Derivative |

This table outlines the general synthetic pathway from this compound to substituted pyrimidines.

The resulting pyrimidine derivatives, bearing the 3-bromo-5-nitrophenyl substituent, are valuable compounds for further synthetic elaboration. The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce further complexity, while the nitro group can be reduced to an amine, providing a handle for amide bond formation or diazotization reactions.

Inverse Electron Demand Diels-Alder Reactions

The Inverse Electron Demand Diels-Alder (IEDDA) reaction is a powerful cycloaddition reaction that involves an electron-poor diene and an electron-rich dienophile. wikipedia.org This is the reverse of the electronic requirements of the normal Diels-Alder reaction. wikipedia.org The chalcone intermediate derived from this compound is an electron-deficient α,β-unsaturated carbonyl compound. This structural motif, specifically a 1-oxa-1,3-butadiene system, has the potential to act as the electron-poor diene component in IEDDA reactions. nih.gov

The reactivity of α,β-unsaturated carbonyl compounds in IEDDA reactions can be low, often requiring high temperatures or Lewis acid catalysis to proceed efficiently. nih.gov However, the chalcone derived from this compound is particularly well-suited for this role. The powerful electron-withdrawing effects of the bromo and nitro substituents on the phenyl ring significantly lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the diene system. This reduced LUMO energy enhances the interaction with the Highest Occupied Molecular Orbital (HOMO) of an electron-rich dienophile, thereby facilitating the cycloaddition. wikipedia.org

In a potential application, the chalcone can react with an electron-rich alkene, such as an enol ether (e.g., ethyl vinyl ether), which serves as the dienophile. The reaction would lead to the formation of a dihydropyran ring, a common heterocyclic core in many natural products. This hetero-Diels-Alder reaction provides a convergent and stereocontrolled route to functionalized six-membered oxygen-containing heterocycles.

| Diene (Electron-Poor) | Dienophile (Electron-Rich) | Potential Catalyst | Product Class |

| Chalcone from this compound | Ethyl Vinyl Ether | Lewis Acid (e.g., Cu(OTf)₂) | Substituted Dihydropyran |

| Chalcone from this compound | Enamine | Heat or Lewis Acid | Substituted Dihydropyran |

This table illustrates the proposed components for an Inverse Electron Demand Diels-Alder reaction utilizing a chalcone derived from this compound.

This application highlights the utility of this compound in constructing not only nitrogenous heterocycles but also oxygen-containing rings through sophisticated cycloaddition strategies. The resulting dihydropyran products can be further manipulated to access a variety of complex molecular targets.

Design and Synthesis of Bioactive Derivatives

The structure of this compound is a key starting block for creating more complex molecules, especially heterocyclic compounds. The bromine atom is particularly useful as it can be easily substituted or used in cross-coupling reactions to form new chemical bonds. Similarly, the nitro group can be chemically reduced to an amino group, which is a common feature in many pharmaceutical compounds.

While this compound itself is a precursor, its derivatives have been explored for their potential as therapeutic agents. For instance, research into related bromo-substituted heterocyclic compounds has shown promise. One study detailed the synthesis of 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives, which were evaluated for their anticancer properties. mdpi.com Although this study did not explicitly start from this compound, it highlights the therapeutic importance of the bromo-phenyl moiety in drug design.

The utility of brominated and nitrated aromatic ketones is well-established in drug discovery as they act as versatile synthons for generating a diverse range of molecules. The ability to selectively modify the different functional groups of this compound allows for the systematic development of compound libraries for screening against various biological targets. Research trajectories for this compound often involve the reduction of the nitro group or palladium-catalyzed cross-coupling reactions at the bromine site to create molecular diversity.

Investigation of Biological Activities

Derivatives incorporating the structural features of this compound have been assessed for a range of biological activities, including antimicrobial, anticancer, and enzyme-inhibiting properties.

The development of new antimicrobial agents is a critical area of research. While direct studies on derivatives of this compound are limited, research on structurally similar compounds provides insight into their potential. For example, chalcones synthesized from the related compound 3-nitroacetophenone (lacking the bromine atom) have been characterized and screened for their antibacterial activities. researchgate.net Another study focused on brominated chalcone derivatives, which were synthesized and evaluated for their ability to combat bacterial and fungal infections, underscoring the potential role of the bromo-phenyl group in antimicrobial activity. mdpi.com

In the field of oncology, derivatives containing a bromo-phenyl group have demonstrated significant potential. A study on novel 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives revealed potent anticancer activity against breast (MCF-7) and lung (A-549) cancer cell lines. mdpi.com Specifically, two compounds from this series showed noteworthy inhibitory activity against the VEGFR-2 enzyme, a key target in cancer therapy. mdpi.com

The anti-inflammatory potential of related structures has also been a subject of investigation. Chalcones and their derivatives are known to possess a wide range of pharmacological effects, including anti-inflammatory properties. nih.govresearchgate.net

Table 1: Anticancer Activity of Selected 1-benzyl-5-bromo-3-hydrazonoindolin-2-one Derivatives

| Compound | Target Cell Line | IC50 (µM) |

| Derivative 7c | MCF-7 (Breast Cancer) | 7.17 ± 0.94 |

| Derivative 7d | MCF-7 (Breast Cancer) | 2.93 ± 0.47 |

This table is based on data for structurally related compounds and is for illustrative purposes. Source: El-Ashrey, M. K., et al. (2022). mdpi.com

The inhibition of enzymes is a key mechanism for many therapeutic drugs. Protein tyrosine phosphatases (PTPs) are a family of enzymes that are considered important therapeutic targets. nih.gov While specific studies on PTP inhibition by derivatives of this compound are not detailed in the provided context, the general class of nitrophenyl compounds has been utilized in enzyme assays. For instance, p-nitrophenyl phosphate (B84403) (pNPP) is a commonly used substrate in assays for tyrosine phosphatases. nih.govnih.gov Furthermore, derivatives of the related 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone have been synthesized and tested as potent inhibitors of the enzyme catechol-O-methyltransferase (COMT). nih.gov

Emerging Research Directions and Future Perspectives for 1 3 Bromo 5 Nitrophenyl Ethanone

Novel Synthetic Methodologies

The synthesis of 1-(3-Bromo-5-nitrophenyl)ethanone and its derivatives is an area ripe for innovation. Traditional synthetic routes, while effective, often involve harsh reaction conditions and generate significant chemical waste. The development of more sustainable and efficient synthetic methods is a key focus of modern chemistry.

Green Chemistry Approaches in Synthesis

Green chemistry principles are increasingly being applied to the synthesis of aromatic compounds. For derivatives of this compound, such as chalcones, green synthetic methods are being explored to minimize environmental impact. These approaches often involve the use of environmentally benign solvents, catalysts, and energy sources.

One promising green approach is the use of microwave-assisted synthesis. This technique can significantly reduce reaction times and improve yields compared to conventional heating methods. For instance, the synthesis of some chalcone (B49325) derivatives, which can be prepared from substituted acetophenones, has been successfully achieved using microwave irradiation in the presence of a catalyst in fruit juice, an eco-friendly medium. Another green method is the use of grinding or solvent-free reactions, which eliminates the need for volatile organic solvents, thereby reducing pollution and simplifying purification processes. The Claisen-Schmidt condensation, a key reaction for producing chalcones from acetophenones and benzaldehydes, has been adapted to solvent-free conditions using solid catalysts like sodium hydroxide. These methods offer a more sustainable pathway for the synthesis of derivatives of this compound.

| Green Synthesis Technique | Key Advantages | Potential Application for this compound Derivatives |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, lower energy consumption. | Rapid and efficient synthesis of chalcones and other derivatives. |

| Solvent-Free Reactions (Grinding) | Eliminates the use of volatile organic solvents, reduces waste, simplifies purification. | Environmentally friendly synthesis of various derivatives. |

| Use of Natural Catalysts | Biodegradable, non-toxic, and readily available catalysts. | Sustainable synthesis using catalysts like lemon juice for certain reactions. |

Flow Chemistry and Continuous Processing